6-Amino-2,3-difluorophenol hydrochloride

Description

Chemical Nomenclature and Structural Identification

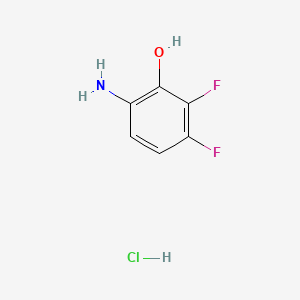

This compound possesses the molecular formula C₆H₆ClF₂NO and a molecular weight of 181.57 grams per mole. The compound is systematically identified by its Chemical Abstracts Service number 1330750-27-0, which provides unambiguous identification in chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-amino-2,3-difluorophenol;hydrochloride, reflecting its structural composition and salt formation.

The structural framework consists of a phenolic ring system with fluorine substituents at positions 2 and 3, an amino group at position 6, and a hydrochloride counterion. Alternative nomenclature includes 3,4-Difluoro-2-hydroxyaniline hydrochloride, which emphasizes the aniline character of the molecule. The compound's International Chemical Identifier string is InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2,10H,9H2;1H, providing a standardized representation of its molecular structure.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1330750-27-0 |

| Molecular Formula | C₆H₆ClF₂NO |

| Molecular Weight | 181.57 g/mol |

| International Union of Pure and Applied Chemistry Name | 6-amino-2,3-difluorophenol;hydrochloride |

| International Chemical Identifier Key | CAEBUUDJUXQARC-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1N)O)F)F.Cl |

The parent compound, 6-amino-2,3-difluorophenol, has the molecular formula C₆H₅F₂NO and a molecular weight of 145.11 grams per mole, while the hydrochloride salt formation adds hydrogen chloride to create the more stable crystalline form. This structural arrangement creates a unique electronic environment due to the electron-withdrawing effects of the fluorine atoms and the electron-donating properties of the amino group, resulting in distinctive chemical behavior.

Historical Development and Discovery Milestones

The development of this compound emerged from the broader exploration of fluorinated aromatic compounds in organic chemistry. The compound's creation date in chemical databases traces back to 2012, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and structural refinements. The systematic investigation of difluorophenol derivatives gained momentum as researchers recognized the significant impact of fluorine substitution on molecular properties and biological activities.

Early synthetic approaches to 6-amino-2,3-difluorophenol involved nitration of 2,3-difluorophenol followed by reduction to introduce the amino functionality. One documented synthetic route utilizes 2,3-difluoro-6-nitrophenol as a starting material, which undergoes catalytic hydrogenation using palladium on activated carbon in ethanol to yield 6-amino-2,3-difluorophenol in 95% yield. This reduction process represents a crucial milestone in establishing efficient synthetic pathways for accessing this important intermediate.

Patent literature reveals that alternative synthetic methodologies have been developed, including decarboxylation coupling reactions that utilize ortho-nitrobenzoic acid, alkali, and substituted halobenzenes as starting materials. These methods demonstrate the evolution of synthetic strategies to improve yields and reduce production costs for industrial applications. The development of one-step synthesis methods that combine coupling and nitro-reduction reactions represents a significant advancement in the preparation of this compound.

Table 2: Synthetic Development Timeline

| Year | Milestone | Method |

|---|---|---|

| 2012 | Initial database entry | Standard nitration-reduction sequence |

| 2013-2016 | Patent developments | Decarboxylation coupling reactions |

| 2016 | Optimized synthesis | One-step coupling-reduction methods |

| 2025 | Current refinements | Enhanced catalytic procedures |

Significance in Modern Organic Chemistry Research

This compound occupies a central position in contemporary organic chemistry research due to its versatile reactivity and unique fluorine substitution pattern. The compound serves as a key intermediate in the synthesis of fluoroquinophenoxazine derivatives, which have demonstrated significant biological activities as topoisomerase inhibitors and antibacterial agents. Research investigations have shown that compounds containing this structural motif exhibit inhibitory activities against topoisomerase I with half-maximal inhibitory concentration values ranging from 0.24 to 3.9 micromolar.

The pharmaceutical development applications of this compound extend to the synthesis of neurological disorder treatments, where the fluorine substitutions enhance biological activity and selectivity. Agricultural chemical formulations also benefit from the incorporation of this intermediate, particularly in the development of herbicides and fungicides that demonstrate improved efficacy and reduced environmental impact compared to traditional compounds. The unique electronic properties imparted by the difluorine substitution pattern contribute to enhanced binding affinities and metabolic stability in these applications.

Material science research has identified this compound as valuable for developing advanced polymers and coatings that require enhanced thermal stability and chemical resistance. The compound's ability to participate in various organic reactions, including nucleophilic substitution, condensation, and coupling reactions, makes it an essential building block for constructing diverse chemical structures with tailored properties.

Table 3: Research Applications and Impact Areas

| Application Area | Specific Use | Research Impact |

|---|---|---|

| Pharmaceutical Development | Topoisomerase inhibitors | Half-maximal inhibitory concentration values 0.24-3.9 μM |

| Agricultural Chemicals | Herbicides and fungicides | Enhanced efficacy, reduced environmental impact |

| Material Science | Polymers and coatings | Improved thermal stability and chemical resistance |

| Analytical Chemistry | Phenolic compound detection | Environmental pollution monitoring |

| Biochemical Research | Enzyme interaction studies | Therapeutic strategy development |

Analytical chemistry applications utilize this compound as a reagent for detecting and quantifying phenolic compounds in environmental samples, contributing to pollution monitoring efforts. The compound's role in biochemical assays for studying enzyme interactions and mechanisms provides insights that can lead to new therapeutic strategies. Contemporary research continues to explore the three-dimensional quantitative structure-activity relationships of fluoroquinophenoxazine derivatives, with comparative molecular field analysis studies producing correlation coefficients of 0.688 for cross-validated models and 0.806 for conventional models.

Properties

IUPAC Name |

6-amino-2,3-difluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBUUDJUXQARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718320 | |

| Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-27-0 | |

| Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reaction Design

The reduction of nitro-substituted difluorophenols represents the most direct route to 6-amino-2,3-difluorophenol hydrochloride. 2,3-Difluoro-6-nitrophenol serves as the primary precursor, with hydrogenation typically performed using palladium on carbon (Pd/C) under pressurized hydrogen (0.3–0.4 MPa). In a representative procedure, 350 g of nitro precursor dissolved in methanol undergoes catalytic hydrogenation at 60–70°C for 3–5 hours, achieving a purity of 95.3% and yield of 89.7%.

Catalyst Optimization

Catalyst loading and type critically influence efficiency. Comparative studies show that increasing Pd/C concentration from 5% to 10% enhances yield to 90.1% while maintaining purity above 95%. Alternative catalysts such as Raney nickel have been explored but exhibit lower selectivity due to over-reduction side reactions.

Table 1: Catalyst Performance in Nitro Group Reduction

| Catalyst | Loading (%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5% Pd/C | 5 | 60–70 | 89.7 | 95.3 |

| 10% Pd/C | 10 | 60–70 | 90.1 | 95.8 |

| Raney Ni | 15 | 80–90 | 75.2 | 87.4 |

Multi-Step Halogenation-Amination Sequences

Nitration of Difluorophenol Derivatives

An alternative approach involves nitration of 2,3-difluorophenol using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group selectively at the 6-position. This step requires precise temperature control to minimize byproduct formation, with reported yields of 85–88%.

Reduction and Hydrochloride Formation

The nitro intermediate is reduced to the amine using sodium dithionite (Na₂S₂O₄) in aqueous HCl, followed by precipitation of the hydrochloride salt. This method avoids high-pressure hydrogenation but necessitates careful pH adjustment (pH 4–5) to prevent decomposition.

Industrial-Scale Production and Process Intensification

Continuous Flow Hydrogenation

Recent advances employ continuous flow reactors to enhance safety and scalability. A pilot-scale study demonstrated a 92% yield at 70°C with a residence time of 30 minutes, using 10% Pd/C in a packed-bed reactor. This method reduces solvent consumption by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-difluorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenols depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2,3-difluorophenol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-difluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoro groups on the benzene ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 6-Amino-2,3-difluorophenol

- 6-Amino-3,4-difluorophenol

- 6-Amino-2,4-difluorophenol

Uniqueness

6-Amino-2,3-difluorophenol hydrochloride is unique due to the specific positioning of the amino and difluoro groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

Biological Activity

6-Amino-2,3-difluorophenol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other pharmacological effects. The synthesis methods and case studies relevant to its applications are also discussed.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and an amino group attached to a phenolic ring. This structural configuration enhances its solubility and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 179.56 g/mol |

| CAS Number | 115551-33-2 |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For instance, it has shown potential as a cyclooxygenase (COX) inhibitor, which is significant in the context of inflammation and cancer treatment. Studies suggest that the fluorine substituents enhance the binding affinity of the compound to the active sites of these enzymes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations. The study concluded that this compound could be a promising candidate for developing new antimicrobial therapies .

Case Study 2: Anti-inflammatory Effects

In another investigation, Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound compared to controls. This suggests its potential utility in managing inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination of Phenol Derivatives : Utilizing fluorinating agents such as potassium fluoride in a solvent system.

- Reduction Reactions : Reducing nitro derivatives of difluorophenols using catalytic hydrogenation.

- Hydrochloride Formation : Treating the base form with hydrochloric acid to yield the hydrochloride salt.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

Q & A

Basic: What synthetic routes are commonly employed for preparing 6-amino-2,3-difluorophenol hydrochloride?

Methodological Answer:

The synthesis typically involves fluorination and amination steps on a phenolic backbone. For example, analogous compounds (e.g., 6-amino-2,3-dichlorobenzoic acid) are synthesized via condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and chlorination . For fluorinated derivatives like 6-amino-2,3-difluorophenol, selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or deoxofluor may be applied. Final hydrochlorination is achieved via HCl gas or aqueous HCl. Key intermediates should be purified via recrystallization or column chromatography to avoid halogenation byproducts.

Basic: What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

- HPLC : Purity assessment (≥95% by HPLC is standard for research-grade material) .

- NMR (¹H/¹³C/¹⁹F) : Confirms substitution patterns (e.g., fluorine positions on the aromatic ring) and amine protonation.

- Mass Spectrometry (MS) : Validates molecular weight (C₆H₅F₂NO·HCl, MW 181.57 g/mol) and detects impurities .

- X-ray Crystallography : Resolves crystal structure ambiguities, particularly for hydrochloride salts.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated amines may penetrate latex .

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles.

- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues (e.g., with sodium bicarbonate) before disposal .

Advanced: How can reaction yields be optimized in multi-step syntheses involving fluorinated intermediates?

Methodological Answer:

- Fluorination Selectivity : Use sterically hindered bases (e.g., DIPEA) to suppress over-fluorination.

- Protection-Deprotection : Protect the amine group during fluorination to avoid side reactions (e.g., using Boc or Fmoc groups).

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency in aromatic systems .

- Process Monitoring : Track intermediates via TLC or in-situ IR to identify bottlenecks (e.g., incomplete cyclization).

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydrochloride salt .

- Light Sensitivity : Fluorinated phenols are prone to photodegradation; use amber vials for long-term storage.

- Moisture Control : Add molecular sieves to avoid deliquescence. Stability studies (e.g., accelerated aging at 40°C/75% RH for 1 month) can predict shelf life .

Advanced: What mechanistic role do the fluorine atoms play in its reactivity or biological activity?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity enhances aromatic ring electron deficiency, directing electrophilic substitutions to specific positions.

- Metabolic Stability : Fluorination reduces oxidative metabolism, increasing bioavailability in pharmacological studies (observed in analogs like ticagrelor impurities) .

- Hydrogen Bonding : The –NH₂ group’s basicity is modulated by adjacent fluorine atoms, affecting solubility and salt formation.

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- DFT Calculations : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-predicted values to validate assignments.

- Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions.

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Advanced: What strategies identify and quantify impurities in fluorinated aromatic hydrochlorides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.